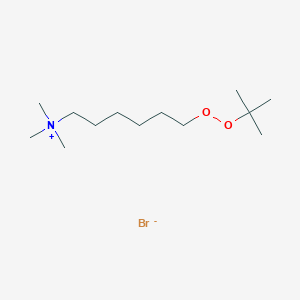
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butylperoxy group, which is a common feature in organic peroxides, and a quaternary ammonium group, which imparts ionic characteristics to the molecule. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor containing a quaternary ammonium group. One common method involves the acylation of tert-butyl hydroperoxide with a brominated hexane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the stability of the peroxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. Safety measures are crucial due to the reactive nature of organic peroxides.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators and solvents like ethanol or phthalate.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide primarily involves the decomposition of the peroxide group to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The quaternary ammonium group enhances the solubility and stability of the compound in aqueous and organic solvents, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl peroxybenzoate: Another organic peroxide used as a radical initiator in polymerization reactions.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: An industrial initiator and cross-linking agent with two active peroxy bonds.
Uniqueness
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is unique due to its combination of a peroxide group and a quaternary ammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
Propiedades
Número CAS |
228731-12-2 |
|---|---|
Fórmula molecular |
C13H30BrNO2 |
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
6-tert-butylperoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2.BrH/c1-13(2,3)16-15-12-10-8-7-9-11-14(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
HPZYFPDEIDYBMM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OOCCCCCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


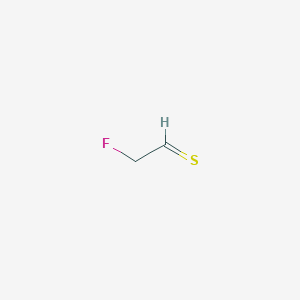
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
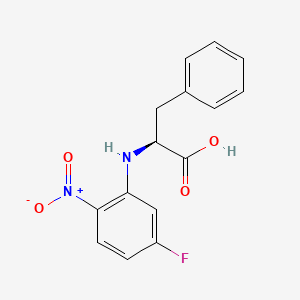
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
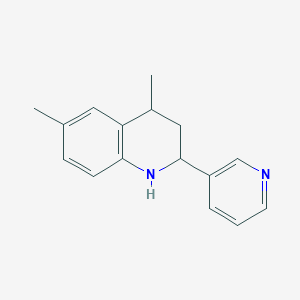
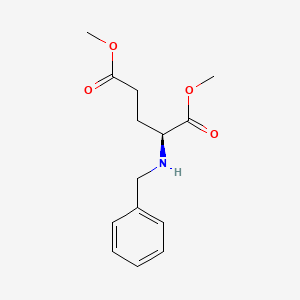
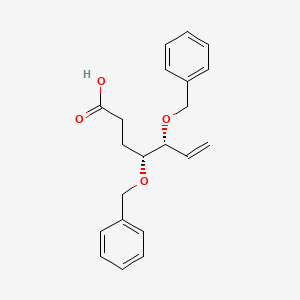
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
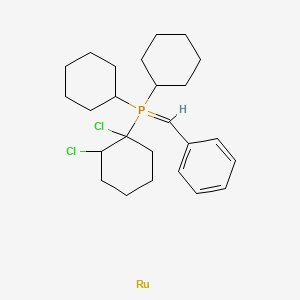
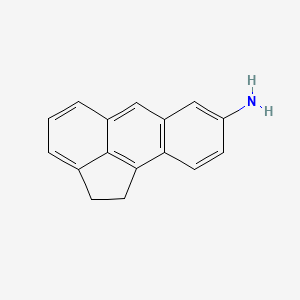
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)

